Ubiquinone-0 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is a natural product found in Antrodia cinnamomea, Taiwanofungus salmoneus, and Taiwanofungus camphoratus with data available.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone
CAS No.: 605-94-7
Cat. No.: VC21335774
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 605-94-7 |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 |
Standard InChI Key | UIXPTCZPFCVOQF-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C(=C(C1=O)OC)OC |
Canonical SMILES | CC1=CC(=O)C(=C(C1=O)OC)OC |
Melting Point | 59.5 °C |
Chemical Structure and Properties
2,3-Dimethoxy-5-methyl-1,4-benzoquinone features a six-membered carbon ring with two carbonyl groups in para positions, methoxy groups at positions 2 and 3, and a methyl group at position 5. This structural arrangement contributes to its distinctive chemical behavior and reactivity profile.
The compound has a molecular formula of C9H10O4 with a molecular weight of 182.18 g/mol . Its structure can be represented using the SMILES notation: COC1=C(OC)C(=O)C(C)=CC1=O . The presence of the two carbonyl groups in para positions makes this compound an effective electron acceptor, enabling its participation in various redox reactions.
Table 1: Physical and Chemical Properties of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Property | Value |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.18 g/mol |
CAS Number | 605-94-7 |
IUPAC Name | 2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI Key | UIXPTCZPFCVOQF-UHFFFAOYSA-N |
PubChem CID | 69068 |
ChEBI Identifier | CHEBI:27906 |
Purity (Commercial) | 98% |
Nomenclature and Identification
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is recognized by several names in scientific literature and commercial contexts, reflecting its chemical structure and biological relevance.
Table 2: Synonyms and Alternative Names for 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Synonym | Reference |
---|---|
Coenzyme Q0 | |
Ubiquinone 0 | |
Ubiquinone-0 | |
2,3-dimethoxy-5-methyl-p-benzoquinone | |
2-methyl-4,5-dimethoxy-p-quinone | |
UBQ-0 |
The designation "Ubiquinone 0" or "Coenzyme Q0" indicates that this compound represents the simplest member of the ubiquinone series, lacking the polyisoprenoid side chain that characterizes biologically occurring ubiquinones such as Coenzyme Q10 . This nomenclature reflects its structural relationship to more complex ubiquinones while highlighting its distinctive feature as the core quinone structure.
Reaction Mechanisms and Kinetics
One of the most extensively studied aspects of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is its involvement in redox reactions, particularly its reduction by ascorbic acid in acidic solutions. Research has investigated this reaction as a function of pH, ionic strength, and temperature using techniques such as DC polarography and UV-VIS spectrophotometry .
Studies conducted at pH values between 3.0 and 6.2 (where the quinone remains stable) have led to the proposal of a reaction mechanism for the oxidation of ascorbic acid by 2,3-Dimethoxy-5-methyl-1,4-benzoquinone . This mechanism involves several steps with the participation of ascorbate radical (AH˙) and semiquinone radical (QH˙) as intermediate species . The proposed mechanism suggests a complex interplay of electron and proton transfer processes that ultimately result in the reduction of the quinone and oxidation of ascorbic acid.
The kinetics of this reaction are influenced by several factors, with pH being particularly significant. The reaction rate generally increases at higher pH values within the studied range, which relates to the protonation states of both ascorbic acid and the semiquinone intermediates formed during the reaction . This pH dependence provides insights into the fundamental mechanisms governing quinone-mediated redox processes.
Biological and Chemical Significance
2,3-Dimethoxy-5-methyl-1,4-benzoquinone serves as an important model compound for studying the chemical and biological properties of the ubiquinone family. While naturally occurring ubiquinones feature a long isoprenoid side chain (typically 6-10 isoprenoid units), 2,3-Dimethoxy-5-methyl-1,4-benzoquinone provides a simpler analog that retains the core quinone structure responsible for redox activity.
Research has shown that 2,3-Dimethoxy-5-methyl-1,4-benzoquinone enhances the anaerobic rate of ascorbate reduction of S-nitrosoglutathione (GSNO) to produce nitric oxide (NO) and glutathione (GSH) . This property positions it among other quinones that could act as NO release enhancers from GSNO in biomedical systems in the presence of ascorbate.
Comparative studies have demonstrated that para-benzoquinones, including 2,3-Dimethoxy-5-methyl-1,4-benzoquinone, generally exhibit higher rates of enhancing the ascorbate reduction of GSNO compared to para-naphthoquinones with similar one-electron redox potentials . This difference in reactivity illustrates the structure-activity relationships that govern quinone-mediated redox processes and highlights the distinctive chemical behavior of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone.
Research Findings on Nitric Oxide Release
A significant area of research involving 2,3-Dimethoxy-5-methyl-1,4-benzoquinone concerns its effect on nitric oxide (NO) release from S-nitrosothiols. Experimental studies have shown that this compound, like other quinones, enhances the rate of NO production from S-nitrosoglutathione (GSNO) upon ascorbate reduction .
This enhancement appears to be related to the ability of the quinone to facilitate electron transfer processes involved in the reduction of the S-nitrosothiol. The reaction pathway likely involves the formation of semiquinone radicals, which interact with the S-nitrosothiol to promote the release of NO .
Density functional theory calculations suggest that stronger interactions between para-benzosemiquinones (derived from compounds like 2,3-Dimethoxy-5-methyl-1,4-benzoquinone) and GSNO, compared to those of para-naphthosemiquinones, are the major causes of these differences in reactivity . These computational findings provide a theoretical framework for understanding the experimental observations and highlight the importance of molecular interactions in determining the reactivity of quinones toward S-nitrosothiols.
The ability of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone to enhance NO release has potential implications for understanding how exogenous quinones might influence NO signaling in biological systems. Since quinones can enter the human body through various routes (including as environmental contaminants or through pharmaceutical applications), they could potentially influence NO release from S-nitrosothiol storages in the body, affecting physiological responses related to NO signaling .
Experimental Methods for Studying 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Research involving 2,3-Dimethoxy-5-methyl-1,4-benzoquinone employs various experimental techniques to investigate its properties and reactions. These methods provide valuable insights into the behavior of this compound in different chemical environments and its interactions with other molecules.
Spectroscopic techniques, particularly UV-VIS spectrophotometry, are widely used to monitor the redox reactions of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone . The distinctive absorption spectrum of the quinone and its reduced forms allows researchers to track the progress of reactions and identify intermediate species.
Electrochemical methods, including polarography, provide information about the redox potential of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its electron transfer kinetics . These techniques are particularly valuable for studying the reduction of the quinone by various reducing agents and understanding the factors that influence these processes.
Computational methods, such as density functional theory (DFT) calculations, complement experimental approaches by providing insights into the electronic structure of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its interactions with other molecules . These theoretical studies help rationalize experimental observations and predict the behavior of the quinone in different chemical environments.
Applications in Research and Industry
2,3-Dimethoxy-5-methyl-1,4-benzoquinone has found applications in various research contexts, particularly as a model compound for studying quinone-mediated redox processes. Its well-defined structure and absence of the isoprenoid side chain make it useful for examining the core redox properties of the quinone moiety without the complicating effects of the hydrophobic tail found in naturally occurring ubiquinones.
In biochemical research, the compound serves as a valuable tool for investigating fundamental aspects of electron transport mechanisms. As a simpler analog of the ubiquinones involved in mitochondrial respiration, it provides insights into the structural features essential for electron carrier function. This understanding contributes to our knowledge of bioenergetic processes and the molecular basis of cellular respiration.
The compound's ability to enhance nitric oxide release from S-nitrosothiols suggests potential applications in studies of NO signaling pathways . This property could be leveraged to develop experimental models for investigating the effects of altered NO levels in biological systems, contributing to our understanding of this important signaling molecule's role in various physiological and pathological processes.
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